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Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

An In-depth Technical Guide to 2-Cyanopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrazine, also known as pyrazine-2-carbonitrile, is a heterocyclic organic compound of
significant interest in the pharmaceutical and chemical industries. Its structure, featuring a
pyrazine ring substituted with a nitrile group, imparts unique reactivity that makes it a valuable
intermediate in the synthesis of various bioactive molecules. This guide provides a
comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-
Cyanopyrazine, with a focus on data relevant to research and development.

Chemical Structure and Identification

2-Cyanopyrazine is an aromatic compound with a six-membered ring containing two nitrogen
atoms at positions 1 and 4, and a cyano group at position 2.
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Identifier Value

IUPAC Name Pyrazine-2-carbonitrile
Cyanopyrazine, Pyrazinenitrile, 2-

Synonyms ) o
Pyrazinecarbonitrile

CAS Number 19847-12-2[1][2][3][4]

Molecular Formula

CsHsNs[1][2][3]

Molecular Weight 105.10 g/mol [1][3]
InChl Key PMSVVUSIPKHUMT-UHFFFAOYSA-N
SMILES N#CC1=NC=CN=C1

Physicochemical Properties

The physical and chemical properties of 2-Cyanopyrazine are summarized in the table below,

providing essential data for its handling, storage, and use in chemical reactions.

Property Value Reference
Colorless to light yellow liquid

Appearance ) [11[31[5]
or solid

Melting Point 18-21 °C [L1[21[4115]

N ) 87 °C at 6 mmHg; 199 °C at

Boiling Point [1]2][4]
760 mmHg

Density 1.174 g/mL at 25 °C [11[2][5]

Refractive Index

n20/D 1.534

[2]

Flash Point 206 °F (96.7 °C) [1][2]
Slightly soluble in water.
Solubility Soluble in acetonitrile and [2]
chloroform.
pKa -1.97 (Predicted) [2]
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Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Cyanopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectra for 2-Cyanopyrazine were not readily available in the public
domain, typical chemical shifts for the protons on the pyrazine ring are expected in the aromatic
region (o 8.0-9.0 ppm). The carbon of the nitrile group would appear significantly downfield in
the 13C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyanopyrazine would be characterized by the following key absorption
bands:

e C=N stretch: A sharp, medium-intensity band around 2230-2240 cm™1.
e C=N and C=C stretching (aromatic ring): Multiple bands in the 1400-1600 cm~1 region.
e C-H stretching (aromatic): Bands above 3000 cm™—1.

e C-H bending (aromatic): Bands in the fingerprint region below 900 cm~1.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Cyanopyrazine shows a prominent molecular ion
peak (M*) at m/z 105, corresponding to its molecular weight.

Synthesis and Experimental Protocols

Several synthetic routes to 2-Cyanopyrazine have been reported. Two common methods are
detailed below.

Synthesis from 2-Bromopyrazine

This method involves the cyanation of 2-bromopyrazine using a cyanide source and a catalyst.

Experimental Protocol:
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Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux
condenser, and nitrogen inlet, add toluene (500 ml), 2-bromopyrazine (48 g, 0.3 mol),
sodium cyanide (11.8 g, 0.36 mol), cuprous iodide (5.73 g, 0.03 mol), potassium iodide (10
g, 0.06 mol), and N,N'-dimethylethylenediamine (26.4 g, 0.3 mol).[6]

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 110 °C
for 30 hours.[6]

Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is
then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine as a
transparent liquid.[6]

Yield: Approximately 70% with a purity of 99% (GC).[6]

Ammoxidation of 2-Methylpyrazine

This industrial method involves the vapor-phase catalytic ammoxidation of 2-methylpyrazine.

Experimental Protocol:

Catalyst Preparation: A supported catalyst, for example, a V-Mo-O-P system on alumina or
corundum, is prepared.[7]

Reaction Setup: The reaction is typically carried out in a fixed-bed reactor.

Reaction Conditions: A gaseous mixture of 2-methylpyrazine, ammonia, and air (as the
oxygen source) is passed over the heated catalyst bed. Typical reaction temperatures range
from 340 to 500 °C.[7] The molar ratio of reactants (2-methylpyrazine:ammonia:air) is a
critical parameter and is optimized for the specific catalyst and reactor setup.[7]

Work-up and Purification: The reaction products are cooled and the 2-cyanopyrazine is
separated from byproducts and unreacted starting materials, often through extraction with a
solvent like chloroform followed by distillation.[7]

Applications in Drug Development

The primary application of 2-Cyanopyrazine in drug development is as a key intermediate in

the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis.[8]
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Logical Workflow: Synthesis of Pyrazinamide from 2-
Cyanopyrazine

The conversion of 2-Cyanopyrazine to Pyrazinamide is a straightforward hydrolysis of the nitrile

group to a primary amide.

Synthesis of Pyrazinamide

Hydrolysis
(e.g., H202, NaOH)

2-Cyanopyrazine Pyrazinamide

Click to download full resolution via product page

Synthesis of Pyrazinamide from 2-Cyanopyrazine.

Biological Activity and Signaling Pathways

Direct interactions of 2-Cyanopyrazine with specific biological signaling pathways have not
been extensively reported in publicly available literature. Its primary biological relevance is as a
precursor to the active drug, Pyrazinamide. The mechanism of action of Pyrazinamide involves
its conversion to pyrazinoic acid within Mycobacterium tuberculosis, which disrupts membrane
potential and inhibits fatty acid synthase I, ultimately leading to bacterial cell death.

Given the lack of specific signaling pathway data for 2-Cyanopyrazine itself, a logical workflow
for its quality control during synthesis is presented below. This is a critical process in drug
development to ensure the purity and identity of the intermediate.

Experimental Workflow: Quality Control of 2-
Cyanopyrazine Synthesis
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QC Workflow for 2-Cyanopyrazine Synthesis
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Quality control workflow for synthesized 2-Cyanopyrazine.

Safety and Handling
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2-Cyanopyrazine is a chemical that requires careful handling in a laboratory or industrial

setting.
Hazard Information Description
Hazard Class 6.1 (Toxic)
R20/21/22: Harmful by inhalation, in contact with
Risk Codes skin and if swallowed. R36/37/38: Irritating to
eyes, respiratory system and skin.[2]
S26: In case of contact with eyes, rinse
immediately with plenty of water and seek
Safety Codes ) ) ) )
medical advice. S36: Wear suitable protective
clothing.[2]
Store in a cool, dry, well-ventilated area away
Storage from incompatible substances. Recommended

storage temperature is -20°C or 0-8°C.[1][3]

Safety glasses, chemical-resistant gloves, and a
] ) lab coat should be worn. Work should be
Personal Protective Equipment (PPE) ) )
conducted in a well-ventilated area or under a

fume hood.

Conclusion

2-Cyanopyrazine is a pivotal molecule in organic synthesis, particularly for the pharmaceutical
industry. Its well-defined chemical properties and established synthetic routes make it a readily
accessible and versatile building block. This guide has summarized the core technical
information required by researchers and drug development professionals for the effective
utilization of 2-Cyanopyrazine in their work. The provided data tables and workflow diagrams
offer a quick reference for its properties, synthesis, and quality control, facilitating its application
in the development of new and existing therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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